molecular formula C9H10N2O2 B109669 3-(4-Aminophenyl)-1,3-oxazolidin-2-one CAS No. 22036-26-6

3-(4-Aminophenyl)-1,3-oxazolidin-2-one

Katalognummer B109669
CAS-Nummer: 22036-26-6
Molekulargewicht: 178.19 g/mol
InChI-Schlüssel: DDCWSJXZZUOJRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Aminophenyl)-1,3-oxazolidin-2-one (APO) is an important organic compound that has been used in a wide range of scientific and industrial applications. In particular, APO has been used in the synthesis of various drugs, as a stabilizing agent in the production of polymers, and as a catalyst in the production of polymers. It has also been used in the synthesis of polymers and in the development of new materials. In addition, APO has been studied for its potential use in the treatment of various diseases, including cancer.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemistry

The 1,3-oxazolidin-2-one nucleus, including compounds like 3-(4-Aminophenyl)-1,3-oxazolidin-2-one, is a significant heterocycle framework in synthetic organic chemistry. Its popularity stems from its use as a chiral auxiliary in asymmetric synthesis, as well as its role as protective groups for the 1,2-aminoalcohol system. The oxazolidinone ring is uncommon in natural product chemistry but has seen extensive application in synthetic organic chemistry since the early 1980s (Zappia et al., 2007).

Biomedical Research

In the field of biomedical research, oxazolidinones and their derivatives, including this compound, are widely used due to their bioactive scaffolds in numerous natural products. Their structural importance has prompted the development of various methods for the synthesis of these heterocyclic rings, contributing significantly to the medicinal chemistry field (Kim et al., 2011).

Enzymatic Synthesis

Enzymatic synthesis studies involving oxazolidin-2-one have revealed its multifunctional nature, possessing diverse biological and pharmacological activities. These studies have contributed to understanding the reaction mechanisms and kinetic modeling of oxazolidinone synthesis, providing insights into its potential applications in pharmaceuticals (Yadav & Pawar, 2014).

Structural Analysis and Crystallography

The structural analysis of oxazolidinone derivatives, including this compound, has been an area of focus in crystallography. These studies have provided valuable insights into the bond distances and stability of these compounds, contributing to the understanding of their chemical properties and potential applications (Bertolasi et al., 1990).

Eigenschaften

IUPAC Name

3-(4-aminophenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-7-1-3-8(4-2-7)11-5-6-13-9(11)12/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCWSJXZZUOJRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22036-26-6
Record name 3-(4-aminophenyl)-1,3-oxazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-(4-nitrophenyl)oxazolidin-2-one (800 mg, 3.8 mmol) in MeOH (10 mL) was added Pd/C (10%, 200 mg). After having been degassed and recharged with hydrogen from a balloon, the mixture was stirred at rt for 15 h. TLC showed no starting material existed. The solid Pd/C was separated by filtration and the crude product 3-(4-aminophenyl)oxazolidin-2-one was obtained by evaporation as a yellow solid (622 mg, yield 90%) and used directly for the next step.
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.